molecular formula C16H22AsN3O4S B583681 N-Biotinyl p-Aminophenyl Arsinic Acid CAS No. 212391-23-6

N-Biotinyl p-Aminophenyl Arsinic Acid

Cat. No.: B583681
CAS No.: 212391-23-6
M. Wt: 427.4 g/mol
InChI Key: KIGNHFTUMFFUSZ-YDHLFZDLSA-N
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Description

N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent that can bind to both streptavidin and dithiols. It is known for its ability to decrease the binding sites of rbungarotoxin on reduced Torpedo nicotinic receptors, thus protecting the receptor from irreversible alkylation by bromoacetylcholine . This compound is primarily used in scientific research for its unique binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of biotin with p-aminophenyl arsinic acid. The reaction typically requires a coupling agent to facilitate the formation of the biotinylated product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to both streptavidin and dithiols. This binding decreases the rbungarotoxin-binding sites on reduced Torpedo nicotinic receptors, thereby protecting the receptors from irreversible alkylation by bromoacetylcholine. The molecular targets include the nicotinic receptors, and the pathways involved are related to receptor binding and protection .

Comparison with Similar Compounds

  • N-Biotinyl p-Aminophenyl Arsenic Acid
  • Biotinylated Phenylarsonous Acids
  • Biotinylated Thiol Reagents

Comparison: N-Biotinyl p-Aminophenyl Arsinic Acid is unique due to its bifunctional nature, allowing it to bind to both streptavidin and dithiols. This dual binding capability makes it particularly useful in studies involving receptor binding and protection. Other similar compounds may only bind to one type of molecule, limiting their applications .

Properties

CAS No.

212391-23-6

Molecular Formula

C16H22AsN3O4S

Molecular Weight

427.4 g/mol

IUPAC Name

[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid

InChI

InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1

InChI Key

KIGNHFTUMFFUSZ-YDHLFZDLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Synonyms

As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; 

Origin of Product

United States

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